molecular formula C16H16ClN B1268826 1-Benzhydryl-3-chloroazetidine CAS No. 959256-87-2

1-Benzhydryl-3-chloroazetidine

Cat. No. B1268826
M. Wt: 257.76 g/mol
InChI Key: YIYZKCLFOGVBNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Benzhydryl-3-chloroazetidine and related compounds involves multiple steps, including stereoselective reduction and nucleophilic substitution reactions. An efficient two-step synthesis for 3-amino-1-benzhydrylazetidine, closely related to 1-Benzhydryl-3-chloroazetidine, demonstrates the feasibility of synthesizing such compounds with high yield. The process starts with commercially available precursors and involves the generation of mesylate intermediates, followed by treatment with ammonium hydroxide to afford the desired product (Li et al., 2006).

Molecular Structure Analysis

The molecular structure of 1-Benzhydryl-3-chloroazetidine, like other azetidines, is characterized by the presence of a four-membered ring that imparts significant strain to the molecule. This structural aspect is crucial for understanding its reactivity and interaction with various reagents. The structural analysis often involves X-ray crystallography or NMR spectroscopy to elucidate the arrangement of atoms within the molecule and the stereochemistry of any substituents.

Chemical Reactions and Properties

1-Benzhydryl-3-chloroazetidine serves as a versatile intermediate for synthesizing a wide range of compounds. Its reactivity is marked by nucleophilic substitution reactions where the chlorine atom can be replaced by various nucleophiles, including carbon, nitrogen, sulfur, and oxygen nucleophiles. This allows for the synthesis of different 3-substituted azetidines with potential applications in medicinal chemistry and material science (Van Driessche et al., 2006).

Scientific Research Applications

  • Field : Medicinal and Process Chemistry .
  • Summary of Application : Benzhydryl amines, which belong to Triarylmethanes (TRAMs) or Trisubstituted Methanes (TRSMs), are used in diverse areas of research . They have gained attention due to their distinctive chemical and pharmaceutical properties .
  • Methods of Application : The synthesis of Benzhydryl Amines involves both metal and metal-free racemic and asymmetric synthetic approaches .
  • Results or Outcomes : These compounds have shown activities as anti-leishmanial, antiviral, antibacterial, and anti-aromatase agents . They also exhibit other miscellaneous properties .

properties

IUPAC Name

1-benzhydryl-3-chloroazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYZKCLFOGVBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344520
Record name 1-Benzhydryl-3-chloroazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-3-chloroazetidine

CAS RN

959256-87-2
Record name 1-Benzhydryl-3-chloroazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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